Cas no 6801-81-6 (Oxazepam glucuronide)

Oxazepam glucuronide is a major metabolite of oxazepam, formed via glucuronidation in the liver. This water-soluble conjugate plays a critical role in the pharmacokinetics and elimination of oxazepam, facilitating renal excretion due to its enhanced polarity. It is widely utilized in clinical and forensic toxicology as a biomarker for oxazepam exposure, offering reliable detection in urine samples. The compound's stability and well-characterized metabolic pathway make it valuable for analytical reference standards in drug monitoring studies. Its formation underscores the importance of phase II metabolism in benzodiazepine clearance, providing insights into drug interactions and metabolic variability in patient populations.
Oxazepam glucuronide structure
Oxazepam glucuronide structure
Product name:Oxazepam glucuronide
CAS No:6801-81-6
MF:C21H19ClN2O8
Molecular Weight:462.837165117264
CID:968283

Oxazepam glucuronide 化学的及び物理的性質

名前と識別子

    • oxazepam glucuronide
    • O1-(7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-β-D-glucopyranuronic acid
    • Oxazepam glucuronide solution
    • Oxazepam β-D-Glucuronide
    • Oxazepam, glucuronide
    • beta-D-Glucopyranosiduronic acid, 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl
    • Q27254098
    • 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid
    • Oxazepam glucuronide solution, 100 mug/mL in methanol, ampule of 1 mL, certified reference material
    • Glucopyranosiduronic aid, 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl, beta-D-
    • (2S,3S,4S,5R,6S)-6-[
    • Oxazepam glucuronide
    • インチ: 1S/C21H19ClN2O8/c22-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)24-19(18(28)23-12)32-21-16(27)14(25)15(26)17(31-21)20(29)30/h1-8,14-17,19,21,25-27H,(H,23,28)(H,29,30)/t14-,15-,16+,17-,19?,21-/m0/s1
    • InChIKey: FIKQKGFUBZQEBL-IFBJMGMISA-N
    • SMILES: ClC1C=CC2=C(C=1)C(C1C=CC=CC=1)=NC(C(N2)=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O)O)O

計算された属性

  • 水素結合ドナー数: 5
  • 氢键受体数量: 9
  • 重原子数量: 32
  • 回転可能化学結合数: 4
  • 複雑さ: 745
  • トポロジー分子極性表面積: 158

じっけんとくせい

  • フラッシュポイント: 9℃

Oxazepam glucuronide Security Information

Oxazepam glucuronide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
O-023-1ML
Oxazepam glucuronide solution
6801-81-6 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant
1ML
1908.56 2021-05-13

Oxazepam glucuronide 関連文献

Oxazepam glucuronideに関する追加情報

Introduction to Oxazepam glucuronide (CAS No. 6801-81-6)

Oxazepam glucuronide, identified by the chemical compound code CAS No. 6801-81-6, is a significant metabolite in the pharmacokinetic profile of oxazepam, a benzodiazepine derivative widely used for its anxiolytic and sedative properties. This compound plays a crucial role in the metabolic clearance of oxazepam, primarily through glucuronidation, a key conjugation process in drug metabolism. Understanding the characteristics, pharmacological implications, and recent advancements associated with Oxazepam glucuronide is essential for clinicians, researchers, and pharmaceutical professionals involved in the development and application of benzodiazepine-based therapies.

The metabolic transformation of oxazepam into Oxazepam glucuronide is mediated by UDP-glucuronosyltransferases (UGTs), a family of enzymes responsible for conjugating drugs with glucuronic acid to enhance their solubility and excretion. This process is particularly relevant in the context of drug-drug interactions, as the activity of UGTs can be modulated by other medications, leading to altered pharmacokinetics of oxazepam and its metabolites. Recent studies have highlighted the variability in UGT expression and function across individuals, which may contribute to interpatient differences in oxazepam metabolism and response.

From a pharmacological perspective, Oxazepam glucuronide exhibits significantly reduced pharmacological activity compared to its parent compound, oxazepam. This reduction in activity is attributed to the conjugation with glucuronic acid, which typically renders the metabolite less lipid-soluble and less able to cross the blood-brain barrier. However, emerging research suggests that Oxazepam glucuronide may not be entirely inactive. Some preliminary findings indicate that under certain conditions, such as prolonged administration or specific genetic profiles, Oxazepam glucuronide could potentially exert subtle pharmacological effects. These findings underscore the complexity of benzodiazepine metabolism and highlight the need for further investigation into the role of metabolites in therapeutic outcomes.

The clinical significance of Oxazepam glucuronide extends beyond its role as a mere metabolic byproduct. In patients with impaired liver function or reduced UGT activity, the accumulation of unmetabolized oxazepam or inactive metabolites like Oxazepam glucuronide can lead to prolonged drug exposure and increased risk of adverse effects. Conversely, in individuals with enhanced UGT activity, rapid conversion of oxazepam to Oxazepam glucuronide may result in suboptimal therapeutic levels. These observations emphasize the importance of individualized dosing strategies and monitoring of drug metabolism in clinical practice.

Recent advancements in analytical techniques have improved our ability to quantify Oxazepam glucuronide in biological matrices, enabling more precise pharmacokinetic studies. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for sensitive detection and quantification of this metabolite alongside its parent compound. Such methodologies are crucial for elucidating the contributions of Oxazepam glucuronide to overall drug exposure and for identifying potential markers of UGT activity variability among patients.

The regulatory landscape surrounding benzodiazepines and their metabolites continues to evolve, with increasing emphasis on patient safety and risk management. Regulatory agencies now require comprehensive characterization of both parent compounds and significant metabolites during drug development. This includes evaluating the pharmacological activity, toxicity potential, and contribution to overall drug exposure of metabolites like Oxazepam glucuronide. Such evaluations are critical for ensuring that therapeutic agents are safe and effective across diverse patient populations.

In conclusion, Oxazepam glucuronide (CAS No. 6801-81-6) represents a key metabolite in the disposition of oxazepam with important implications for therapeutic efficacy and safety. The growing body of research on this compound underscores its significance beyond being a simple byproduct of drug metabolism. As our understanding of benzodiazepine pharmacokinetics continues to expand, so does our appreciation for the complex interplay between parent compounds and their metabolites in determining clinical outcomes. Future studies should focus on elucidating the precise mechanisms underlying any residual activity of Oxazepam glucuronide and exploring its potential utility as a biomarker for UGT function.

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